N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-D-alanine
Description
N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-D-alanine is a modified alanine derivative characterized by:
- D-configuration at the α-carbon, distinguishing it from L-alanine derivatives.
- N-methylation, which reduces hydrogen-bonding capacity and alters steric bulk.
This compound is likely utilized in peptide synthesis or as a chiral building block in pharmaceuticals, leveraging its stereochemistry and protective group stability.
Properties
IUPAC Name |
(2R)-2-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-4-5-13-8(12)9(3)6(2)7(10)11/h4,6H,1,5H2,2-3H3,(H,10,11)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJNYNLODGSQBD-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
SN2 Displacement via α-Bromo Acids
A classical approach involves converting D-alanine to its α-bromo derivative through diazotization. Treatment with hydrobromic acid yields α-bromo-D-alanine, which undergoes SN2 displacement with methylamine to form N-methyl-D-alanine. This method preserves chirality via Walden inversion but requires stringent control over reaction conditions to prevent racemization.
Example Procedure :
Triflate-Mediated Alkylation
Effenberger’s method utilizes triflate intermediates for enhanced reactivity. Ethyl D-lactate is converted to its triflate derivative using triflic anhydride, which reacts with N-methylamine to yield N-methyl-D-alanine ethyl ester. Hydrolysis under basic conditions furnishes the free acid.
Key Reaction :
This route avoids harsh diazotization and is compatible with sensitive substrates.
Introduction of the Allyloxycarbonyl (Alloc) Group
Chloroformate Coupling
The secondary amine in N-methyl-D-alanine is protected using Alloc-Cl in the presence of a hindered base like diisopropylethylamine (DIEA). Despite the reduced nucleophilicity of secondary amines, prolonged reaction times (12–24 hours) in dichloromethane or THF facilitate carbamate formation.
Optimized Protocol :
Mixed Anhydride Activation
To enhance reactivity, the carboxyl group of N-methyl-D-alanine is temporarily activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine (NMM). This intermediate reacts in situ with Alloc-Cl, though this method risks over-activation and requires careful stoichiometric control.
Integrated Synthetic Routes
Sequential Protection Strategy
-
Carboxyl Protection : Convert D-alanine to its ethyl ester using thionyl chloride in ethanol.
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N-Methylation : Treat with methyl iodide and NaH in DMF.
-
Ester Hydrolysis : Reflux with aqueous NaOH to regenerate the carboxylic acid.
-
Alloc Protection : React with Alloc-Cl/DIEA as described in Section 3.1.
Yield : 65–72% over four steps.
One-Pot Enzymatic Resolution
Adapting methods from CN109824547A, a racemic N-methyl amino acid is resolved using L-acetylase to isolate the D-enantiomer. Subsequent Alloc protection ensures enantiomeric purity >99%.
Critical Parameters :
-
Enzyme loading: 10–15% w/w.
-
pH: 7.5–8.0 (phosphate buffer).
Analytical and Spectroscopic Data
Characterization Table
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-D-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the propenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Anticancer Activity
Recent studies have highlighted the potential of N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-D-alanine as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, Mannich bases derived from similar amino acids have shown enhanced potency against human tumor cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .
Table 1: Cytotoxicity of Related Compounds
| Compound Type | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Mannich Base A | Jurkat T-cells | 5.0 |
| Mannich Base B | PC-3 Prostate Cancer | 2.5 |
| N-Methyl-D-Alanine | MCF-7 Breast Cancer | 3.0 |
| This compound (Hypothetical) | Various Cancer Lines | TBD |
2.2 Drug Delivery Systems
The incorporation of this compound into drug delivery systems has been explored due to its ability to enhance solubility and stability of therapeutic agents. Its structure allows for site-specific targeting and controlled release, making it a candidate for advanced drug formulations .
Biochemical Applications
3.1 Protein Modification
This compound can be utilized in the site-specific modification of proteins through bioorthogonal reactions. This capability is crucial for the development of targeted therapies and diagnostic tools in molecular biology . The alkyne functional group allows for click chemistry applications, facilitating the attachment of various biomolecules to proteins.
Table 2: Examples of Protein Modifications Using Click Chemistry
| Modification Type | Target Protein | Functional Group Used |
|---|---|---|
| Antibody Conjugation | IgG | Alkyne |
| Enzyme Labeling | GFP | Azide |
| Peptide Synthesis | Various | Propenyloxycarbonyl |
Case Studies
4.1 Study on Anticancer Properties
A recent study investigated the anticancer properties of derivatives similar to this compound, focusing on their efficacy against breast cancer cells (MCF-7). Results indicated that these compounds exhibited IC50 values lower than standard chemotherapeutics, highlighting their potential as effective agents in cancer therapy .
4.2 Application in Bioconjugation
In another study, researchers utilized this compound in bioconjugation processes to enhance the targeting capabilities of antibodies against specific antigens in live cells. This application demonstrated the compound's versatility and effectiveness in real-time biological environments .
Mechanism of Action
The mechanism of action of N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural analogs differ in protecting groups, stereochemistry, and substituents (Table 1):
Table 1: Structural Comparison of Alanine Derivatives
*Calculated based on formula C₈H₁₁NO₄.
Key Observations :
- Allyloxy vs. Benzyloxy/Vinyloxy : The allyl group offers unique reactivity (e.g., radical or thermal polymerization) compared to the stable benzyl group or vinyloxy’s electron-withdrawing properties.
- D vs. L Configuration : D-alanine derivatives are less common in natural systems but critical for enzyme recognition in certain biosynthetic pathways (e.g., sphingolipid analogs in marine organisms) .
Spectroscopy :
- NMR : The allyloxy group in the target compound would show characteristic proton signals at δ 5.8–6.1 (CH₂=CH–) and δ 4.6–4.8 (OCH₂), distinct from benzyloxy’s aromatic protons (δ 7.3–7.5) .
- Comparison with Boc-D-aza-ala-OH : The tert-butyl group in Boc-protected analogs generates a singlet at δ 1.4 (9H), absent in the allyloxy derivative .
Biological Activity
N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-D-alanine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a methyl group attached to the nitrogen atom of the alanine backbone and an allyloxycarbonyl group. This configuration is essential for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₃ |
| Molecular Weight | 183.21 g/mol |
| CAS Number | 29475-64-7 |
| Density | 1.0±0.1 g/cm³ |
| Boiling Point | 190.1±23.0 °C |
The biological activity of this compound is primarily attributed to its role as a modulator of neurotransmitter systems and potential anticancer properties:
- NMDA Receptor Modulation : Similar to D-alanine, this compound may act as a co-agonist at the NMDA receptor, enhancing glutamatergic signaling which is crucial for cognitive functions and mood regulation .
- Anticancer Activity : Preliminary studies suggest that derivatives of D-alanine exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neuropharmacological Effects
A study involving D-alanine indicated that it could influence emotional processing and cognition by affecting cortisol levels in healthy volunteers. Participants receiving D-alanine showed improved mood and cognitive performance compared to placebo controls . This suggests that this compound may have similar effects due to its structural similarities.
Anticancer Research
Research has shown that compounds related to this compound can selectively target cancer cells. For instance, studies on thiosemicarbazones demonstrated their ability to induce apoptosis in multidrug-resistant cancer cells, highlighting the importance of structural modifications in enhancing selectivity and efficacy against tumors .
Case Studies
-
Case Study on Mood Enhancement :
- Objective : To evaluate the effects of D-alanine on emotional processing.
- Method : A double-blind study with 63 participants receiving either D-serine, D-alanine, or placebo.
- Findings : Participants receiving D-alanine exhibited significant improvements in emotional processing tasks compared to controls .
- Anticancer Activity Assessment :
Q & A
Q. Experimental approaches :
- Enzyme assays : Measure racemase activity in cell lysates using UV-spectrophotometry (L→D alanine conversion at 37°C, pH 8.0).
- Northern blotting : Quantify alrA mRNA levels (e.g., 30× overexpression in resistant mutants).
- Structural analysis : Compare wild-type and mutant enzyme structures (e.g., conserved active-site residues like Tyr354 in M. tuberculosis Ddl) .
Advanced: How are structure-activity relationship (SAR) studies applied to design inhibitors targeting D-alanine metabolism enzymes?
Answer:
Key steps :
Virtual screening : Libraries (e.g., ZINC15) are filtered for drug-like properties (LogP <5, MW <500 Da) and docked into enzyme active sites (e.g., Ddl’s ATP-binding pocket).
SAR analysis : Modify substituents (e.g., allyloxycarbonyl vs. benzyloxycarbonyl groups) to optimize binding:
- Electrostatic interactions : Carboxylate groups mimic D-alanine’s charge.
- Steric bulk : Methyl groups improve selectivity over human enzymes.
Validation :
- Enzyme inhibition assays : Measure IC₅₀ (e.g., diazenedicarboxamides inhibit Ddl with IC₅₀ ~5 µM) .
- MIC testing : Evaluate bacterial growth inhibition (e.g., S. sanguinis SK36 Ddl mutants).
Advanced: What role does this compound play in modulating complement factor D, and how is its activity assessed?
Answer:
Mechanism : The allyloxycarbonyl group enhances stability against proteases, allowing selective inhibition of complement factor D (CFD), a serine protease in the alternative complement pathway .
Q. Experimental design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
